Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a keto group at the 2nd position, and a carboxylate ester group at the 3rd position of the dihydropyridine ring. It is widely used in organic synthesis and has significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates. The reaction typically involves the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These species further react with malonates in the presence of tert-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate scaffold . The reaction is regioselective and can be performed under mild conditions, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Oxidation: Oxidizing agents (mCPBA, H2O2), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Various substituted dihydropyridine derivatives.
Reduction: Hydroxy-dihydropyridine derivatives.
Oxidation: N-oxides and other oxidized derivatives.
Scientific Research Applications
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 6-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 6-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s binding affinity to specific targets. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of various derivatives with tailored properties.
Properties
IUPAC Name |
methyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(8)9-6(4)10/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSJRLFCZNCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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